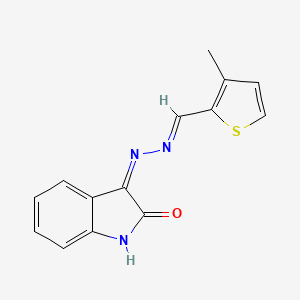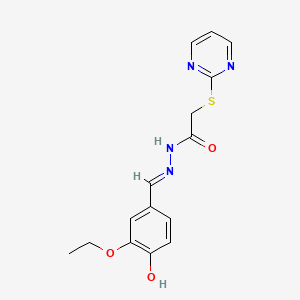
3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone, also known as MTCC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCC is a hydrazone derivative of 3-methyl-2-thiophenecarbaldehyde and indole-2-carboxaldehyde, which has been synthesized and studied for its potential as a therapeutic agent, as well as its use as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, as well as reduce inflammation and oxidative stress. In addition, it has been shown to exhibit antifungal activity against various fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone in lab experiments is its versatility. It can be used as a therapeutic agent, as well as a reagent in analytical chemistry. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Future Directions
There are several future directions for the study of 3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone. One area of research is the development of this compound-based therapeutics for the treatment of cancer, bacterial infections, and fungal infections. Another area of research is the development of new analytical methods using this compound as a reagent. Additionally, further studies are needed to determine the optimal dosage and safety profile of this compound, as well as its potential interactions with other drugs and compounds.
Synthesis Methods
3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone can be synthesized by the reaction of 3-methyl-2-thiophenecarbaldehyde with indole-2-carboxaldehyde in the presence of hydrazine hydrate. The resulting product is a yellow solid that can be purified by recrystallization.
Scientific Research Applications
3-methyl-2-thiophenecarbaldehyde (2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazone has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. This compound has also been studied for its potential as an antioxidant and anti-inflammatory agent. In addition, it has been used as a reagent in analytical chemistry for the determination of various metal ions.
properties
IUPAC Name |
(3Z)-3-[(E)-(3-methylthiophen-2-yl)methylidenehydrazinylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c1-9-6-7-19-12(9)8-15-17-13-10-4-2-3-5-11(10)16-14(13)18/h2-8H,1H3,(H,16,17,18)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDPJPVBZDKEQV-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NN=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N=C\2/C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B6099699.png)
![1-[(2,6-dichlorophenyl)acetyl]-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6099701.png)
![2-{4-methyl-6-[methyl(tetrahydrofuran-3-ylmethyl)amino]pyrimidin-2-yl}phenol](/img/structure/B6099709.png)
![(1,4-dioxan-2-ylmethyl){[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B6099716.png)
![1-ethyl-4-({methyl[6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}methyl)-2-pyrrolidinone](/img/structure/B6099724.png)
![N-cyclopropyl-3-{1-[1-methyl-2-(3-pyridinyl)ethyl]-4-piperidinyl}propanamide](/img/structure/B6099729.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4H-1,2,4-triazole-3-thiol hydrochloride](/img/structure/B6099731.png)
![2-butyl-5-(4-hydroxy-3-methoxyphenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B6099741.png)
![2-iodo-6-methoxy-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)phenol](/img/structure/B6099747.png)
![5-hydroxy-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6099755.png)

![4-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-1-(1-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6099769.png)
![5-[2-(4-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6099793.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6099806.png)